Cas no 1330262-09-3 (Xipamide-d6)

Xipamide-d6 Chemical and Physical Properties
Names and Identifiers
-
- Xipamide-d6
- N-[2,6-bis(trideuteriomethyl)phenyl]-4-chloro-2-hydroxy-5-sulfamoylbenzamide
- HY-W042301S
- DTXSID90858572
- N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-4-chloro-2-hydroxy-5-sulfamoylbenzamide
- DA-68743
- 5-(Aminosulfonyl)-4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-benzamide-d6
- J-006285
- 1330262-09-3
- CS-0201109
-
- Inchi: InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)/i1D3,2D3
- InChI Key: MTZBBNMLMNBNJL-WFGJKAKNSA-N
- SMILES: CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N
Computed Properties
- Exact Mass: 360.0817663g/mol
- Monoisotopic Mass: 360.0817663g/mol
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 118Ų
Experimental Properties
- Melting Point: >246°C (dec.)
- Solubility: DMSO (Slightly), Methanol (Slightly)
Xipamide-d6 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | X745152-1mg |
Xipamide-d6 |
1330262-09-3 | 1mg |
$ 176.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391195-1 mg |
Xipamide-d6, |
1330262-09-3 | 1mg |
¥2,708.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391195-1mg |
Xipamide-d6, |
1330262-09-3 | 1mg |
¥2708.00 | 2023-09-05 | ||
TRC | X745152-10mg |
Xipamide-d6 |
1330262-09-3 | 10mg |
$ 1355.00 | 2023-09-05 | ||
A2B Chem LLC | AE40198-10mg |
Xipamide-d6 |
1330262-09-3 | 10mg |
$1437.00 | 2024-04-20 | ||
A2B Chem LLC | AE40198-1mg |
Xipamide-d6 |
1330262-09-3 | 1mg |
$291.00 | 2024-04-20 |
Xipamide-d6 Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
3. Book reviews
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
Additional information on Xipamide-d6
Xipamide-d6: A Comprehensive Overview
Xipamide-d6, also known by its CAS number 1330262-09-3, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and applications. This compound is a derivative of xipamide, which itself is a diuretic agent used in various medical treatments. The "d6" designation indicates that the compound contains six deuterium atoms, making it a deuterated version of xipamide. Deuterated compounds are often used in research and development to study the behavior of molecules under specific conditions, such as in nuclear magnetic resonance (NMR) spectroscopy.
Xipamide-d6 has been extensively studied for its potential applications in drug development and pharmacological research. Recent studies have highlighted its role in understanding the pharmacokinetics and metabolism of xipamide in the human body. By using deuterated compounds, researchers can track the molecule's pathway more accurately, providing valuable insights into drug efficacy and safety. This has led to advancements in the design of more effective diuretics with fewer side effects.
The synthesis of Xipamide-d6 involves a precise chemical process to incorporate deuterium atoms into the molecular structure. This process ensures that the compound retains its original chemical properties while allowing for enhanced analytical capabilities. The use of deuterium labeling has become a standard practice in modern pharmaceutical research, enabling scientists to study complex biological systems with greater precision.
In terms of applications, Xipamide-d6 has found utility in both academic and industrial settings. Academic researchers utilize this compound to investigate the molecular mechanisms underlying diuretic action, while pharmaceutical companies leverage it to optimize drug formulations. The ability to track deuterated compounds through metabolic pathways has significantly improved our understanding of how drugs interact with biological systems.
Recent advancements in analytical techniques have further enhanced the utility of Xipamide-d6. For instance, high-resolution mass spectrometry (HRMS) has enabled researchers to detect and quantify trace amounts of the compound in complex biological samples. This capability is crucial for studying drug metabolism and determining bioavailability, which are critical factors in drug development.
Moreover, Xipamide-d6 has been instrumental in elucidating the stereochemical properties of xipamide. Stereochemistry plays a pivotal role in drug design, as it influences how molecules interact with their target receptors. By using deuterated compounds, scientists can gain deeper insights into the spatial arrangement of atoms within the molecule, leading to more precise drug design.
The demand for Xipamide-d6 has grown steadily as researchers continue to explore its potential applications. Its role in both fundamental research and applied sciences underscores its importance as a tool for advancing medical knowledge. As technology evolves, we can expect even more innovative uses for this compound, further solidifying its place in the realm of chemical research.
In conclusion, Xipamide-d6 (CAS 1330262-09-3) is a valuable asset in contemporary scientific research. Its deuterated nature makes it an indispensable tool for studying molecular behavior, pharmacokinetics, and drug metabolism. With ongoing advancements in analytical techniques and an increasing focus on precision medicine, the significance of Xipamide-d6 is likely to grow even further in the coming years.
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